N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide
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Overview
Description
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and an amide functional group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide can be compared with other similar compounds, such as:
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanamide group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14Cl2N2O |
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Molecular Weight |
261.14 g/mol |
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-4-5-8(16)15-10-6(2)9(12)7(3)14-11(10)13/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
INEDJAHTRDMHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C |
Origin of Product |
United States |
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